

In-depth Technical Guide: 1-[2-(Methylsulphonyl)phenyl]piperazine (CAS 313490-26-5)

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Compound of Interest

Compound Name: 1-[2-(Methylsulphonyl)phenyl]piperazine

Cat. No.: B1310665

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Methylsulphonyl)phenyl]piperazine is a phenylpiperazine derivative. The phenylpiperazine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This class of compounds is particularly known for its interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS). This technical guide provides a summary of the available physicochemical properties, general synthesis methodologies, and the pharmacological context of **1-[2-(Methylsulphonyl)phenyl]piperazine**.

Physicochemical Properties

Limited experimental data for the specific physicochemical properties of **1-[2-(Methylsulphonyl)phenyl]piperazine** and its hydrochloride salt are available in the public domain. The following tables summarize the available information.

Table 1: Physicochemical Properties of **1-[2-(Methylsulphonyl)phenyl]piperazine** (Free Base)

| Property | Value |
|-------------------|---|
| CAS Number | 313490-26-5 |
| Molecular Formula | C ₁₁ H ₁₆ N ₂ O ₂ S |
| Molecular Weight | 240.33 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |

Table 2: Physicochemical Properties of **1-[2-(Methylsulphonyl)phenyl]piperazine Hydrochloride**

| Property | Value |
|-------------------|---|
| CAS Number | 1209826-41-4 |
| Molecular Formula | C ₁₁ H ₁₇ ClN ₂ O ₂ S |
| Molecular Weight | 276.78 g/mol |
| Melting Point | Data not available |
| Boiling Point | 475.9 °C at 760 mmHg |
| Flash Point | 241.6 °C |
| Solubility | Data not available |

Synthesis Methodology

A detailed experimental protocol for the synthesis of **1-[2-(Methylsulphonyl)phenyl]piperazine** is not readily available in peer-reviewed literature. However, based on established methods for the synthesis of related phenylpiperazine derivatives, a general synthetic approach can be proposed. The most common method for the formation of the N-aryl bond in phenylpiperazines is through nucleophilic aromatic substitution

(SNA_r) or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

General Experimental Protocol: Nucleophilic Aromatic Substitution (SNA_r)

This method would involve the reaction of piperazine with an activated aryl halide or sulfonate. The methylsulfonyl group at the ortho position of the phenyl ring is an electron-withdrawing group, which can activate the aromatic ring for nucleophilic attack.

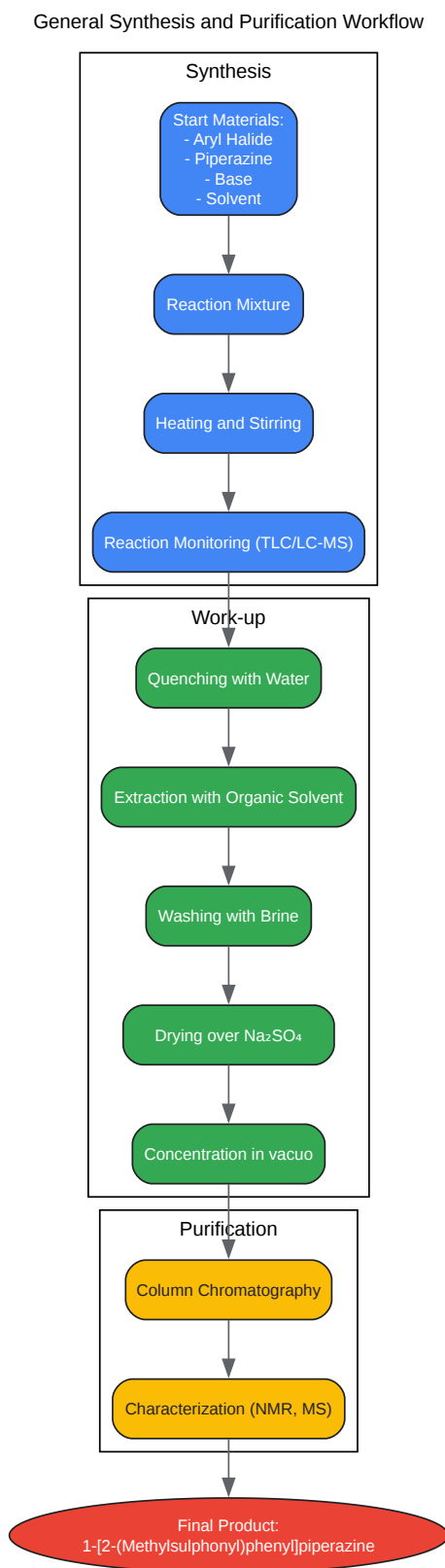
Reactants:

- 1-fluoro-2-(methylsulfonyl)benzene (or other suitable leaving group at the 1-position)
- Piperazine (in excess to minimize di-substitution)
- A suitable base (e.g., K_2CO_3 , Cs_2CO_3 , or a non-nucleophilic organic base like triethylamine)
- A high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP)

Procedure:

- To a solution of 1-fluoro-2-(methylsulfonyl)benzene in the chosen solvent, add an excess of piperazine and the base.
- Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-[2-(methylsulfonyl)phenyl]piperazine.

The following diagram illustrates the general workflow for the synthesis and purification of a phenylpiperazine derivative.



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A generalized workflow for the synthesis and purification of phenylpiperazine derivatives.

Pharmacological Profile

Specific quantitative pharmacological data, such as binding affinities (K_i) or functional activities (IC_{50} , EC_{50}), for **1-[2-(Methylsulphonyl)phenyl]piperazine** at specific biological targets are not available in the public scientific literature. However, the broader class of phenylpiperazine derivatives is well-documented to interact with a range of aminergic GPCRs and transporters.

Potential Biological Targets

Based on the pharmacology of structurally related compounds, **1-[2-(Methylsulphonyl)phenyl]piperazine** is likely to exhibit affinity for one or more of the following targets:

- **Serotonin (5-HT) Receptors:** Phenylpiperazines are known to interact with various 5-HT receptor subtypes, including 5-HT_{1A}, 5-HT_{2A}, 5-HT_{2C}, and 5-HT₇ receptors. Depending on the nature of the substitution on the phenyl ring and the piperazine nitrogen, these compounds can act as agonists, partial agonists, or antagonists.
- **Dopamine (D) Receptors:** Affinity for dopamine receptors, particularly the D₂ and D₃ subtypes, is another common feature of this compound class.
- **Adrenergic (α) Receptors:** Many phenylpiperazines display significant affinity for α_1 - and α_2 -adrenergic receptors.
- **Serotonin Transporter (SERT):** Some phenylpiperazine derivatives are also known to inhibit the reuptake of serotonin by binding to SERT.

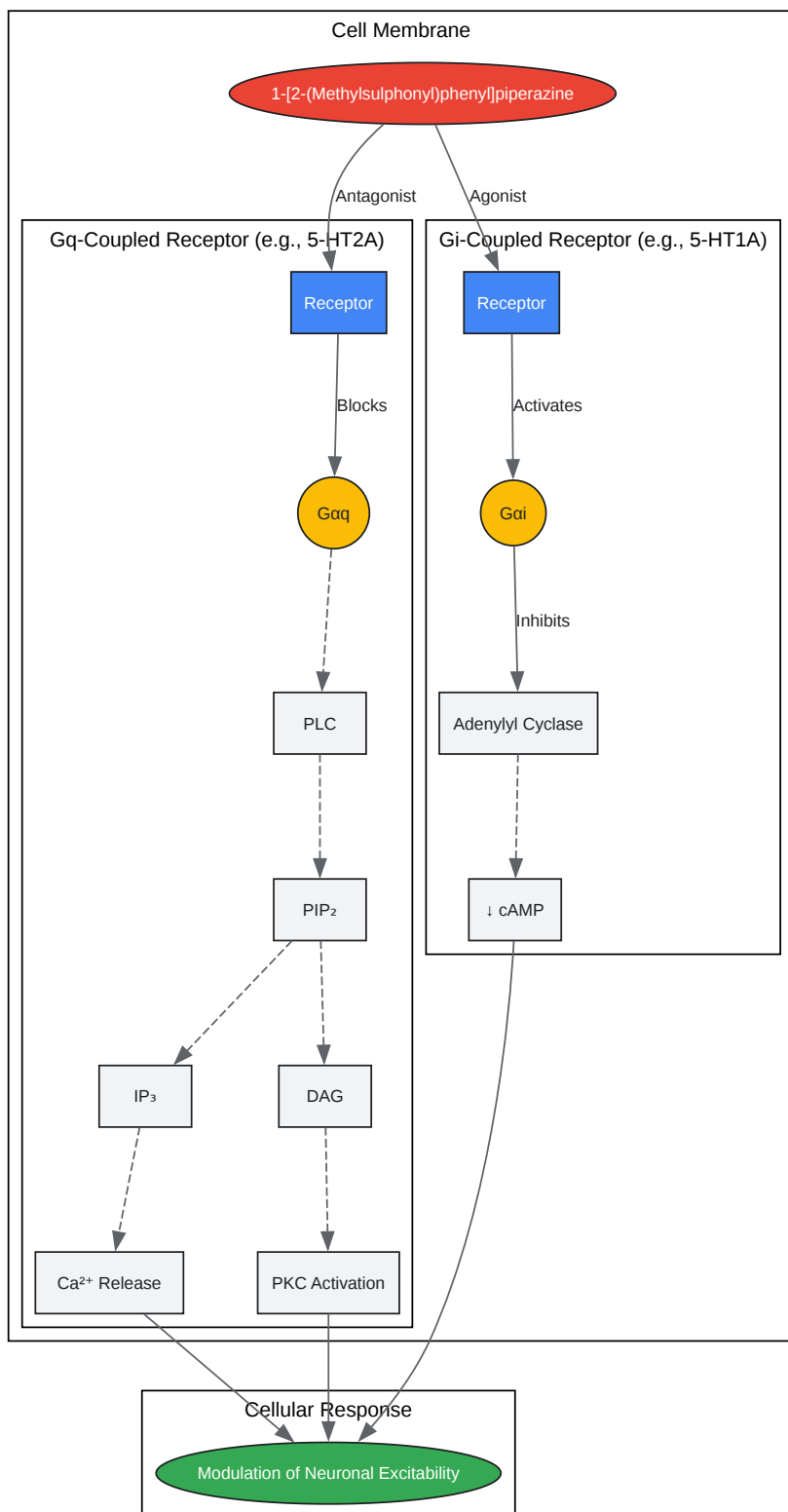
The interaction with these targets suggests potential applications in the treatment of various CNS disorders, including depression, anxiety, and psychosis.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenylpiperazine derivative acting as an antagonist at a Gq-coupled receptor (like the 5-HT_{2A}

receptor) and as an agonist at a Gi-coupled receptor (like the 5-HT_{1A} receptor). This is a generalized representation and has not been experimentally validated for **1-[2-(Methylsulphonyl)phenyl]piperazine**.

Hypothetical Signaling Pathway Modulation

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A generalized diagram of potential GPCR signaling modulation by a phenylpiperazine derivative.

Conclusion

1-[2-(Methylsulphonyl)phenyl]piperazine belongs to a class of compounds with significant potential for CNS drug discovery. While specific experimental data for this particular molecule is scarce in the public domain, the general understanding of phenylpiperazine pharmacology suggests that it is a promising candidate for further investigation. Future research should focus on its detailed synthesis and purification, followed by a comprehensive pharmacological characterization to determine its binding affinity and functional activity at various CNS targets. Such studies will be crucial to elucidate its potential therapeutic applications.

- To cite this document: BenchChem. [In-depth Technical Guide: 1-[2-(Methylsulphonyl)phenyl]piperazine (CAS 313490-26-5)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310665#1-2-methylsulphonyl-phenyl-piperazine-cas-number-313490-26-5-properties>]

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